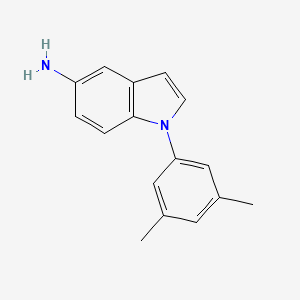

1-(3,5-Dimethylphenyl)-1H-indol-5-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

360045-07-4 |

|---|---|

Fórmula molecular |

C16H16N2 |

Peso molecular |

236.31 g/mol |

Nombre IUPAC |

1-(3,5-dimethylphenyl)indol-5-amine |

InChI |

InChI=1S/C16H16N2/c1-11-7-12(2)9-15(8-11)18-6-5-13-10-14(17)3-4-16(13)18/h3-10H,17H2,1-2H3 |

Clave InChI |

VMJINDHDVAPUTI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)N)C |

SMILES canónico |

CC1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)N)C |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 1 3,5 Dimethylphenyl 1h Indol 5 Amine and Its Structural Analogues

Strategic Approaches to Indole (B1671886) N-Arylation

The formation of the N-aryl bond in indoles is a challenging yet crucial transformation. The inherent nucleophilicity of the indole nitrogen is often overshadowed by the reactivity of the C3 position, leading to potential regioselectivity issues. To address this, several sophisticated methods have been developed.

Transition Metal-Catalyzed Cross-Coupling Reactions for N-Arylation (e.g., Palladium- or Copper-Mediated Reactions)

Transition metal-catalyzed cross-coupling reactions have become the most powerful and versatile tools for the N-arylation of indoles. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation and Chan-Lam coupling.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig amination has revolutionized the synthesis of N-arylindoles by offering a general and efficient method for coupling indoles with aryl halides and triflates. acs.orgnih.govnih.gov These reactions typically employ a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine (B1218219) ligand. The choice of ligand is critical for the reaction's success, with ligands like XPhos being particularly effective. beilstein-journals.org The base also plays a crucial role, with common choices including sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃). beilstein-journals.org

A key advantage of the Buchwald-Hartwig reaction is its broad substrate scope, allowing for the coupling of a wide variety of substituted indoles and aryl halides. However, challenges can arise with sterically hindered substrates or when competing C-arylation at the C3 position is possible.

Copper-Catalyzed N-Arylation: The Ullmann condensation, a classical method for N-arylation, has seen a resurgence with the development of improved catalytic systems. Modern Ullmann-type reactions often utilize copper(I) salts, such as CuI, in the presence of a ligand and a base. acs.org These reactions can be effective for the N-arylation of indoles with aryl halides.

The Chan-Lam coupling offers a milder alternative, utilizing arylboronic acids as the aryl source in the presence of a copper catalyst, often Cu(OAc)₂. nih.gov This reaction can be performed under aerobic conditions and is often tolerant of a wider range of functional groups compared to the Ullmann condensation. The mechanism is believed to involve a Cu(III) intermediate. nih.gov

| Reaction Type | Catalyst/Reagents | Key Features |

| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃, phosphine ligand (e.g., XPhos), base (e.g., NaOt-Bu, Cs₂CO₃) | High yields, broad substrate scope, effective for aryl halides and triflates. |

| Ullmann Condensation | CuI, ligand, base | Classical method, effective for aryl halides, can require harsh conditions. |

| Chan-Lam Coupling | Cu(OAc)₂, arylboronic acid, base | Milder conditions, tolerant of various functional groups, proceeds in the presence of air. |

Microwave-Assisted Synthetic Protocols for Indole Derivatives

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the synthesis of N-arylindoles. nih.gov Microwave-assisted protocols can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. nih.govorganic-chemistry.org

Both palladium-catalyzed and copper-catalyzed N-arylation reactions can be effectively performed under microwave irradiation. For instance, the Buchwald-Hartwig amination of indoles with aryl halides can be accomplished in a fraction of the time required for conventional heating. beilstein-journals.orgnih.gov Similarly, microwave-assisted Ullmann and Chan-Lam couplings have been reported to proceed with high efficiency. The use of microwave chemistry not only accelerates the synthesis but also allows for rapid optimization of reaction conditions. beilstein-journals.org

Regioselective Synthesis of 1-(3,5-Dimethylphenyl)-1H-indol-5-amine

Achieving regioselectivity in the N-arylation of substituted indoles is a critical aspect of the synthesis of this compound. The presence of the amino group at the C5 position can influence the electronic properties of the indole ring. Generally, N-arylation is favored over C-arylation, especially when using bulky ligands in palladium-catalyzed reactions that sterically hinder approach to the C3 position.

One common strategy to ensure N1-selectivity is the use of an N-unsubstituted indole precursor, such as 5-nitroindole (B16589), which can be N-arylated and subsequently reduced to the desired 5-aminoindole (B14826). nih.gov This approach circumvents potential side reactions involving the free amino group. The electron-withdrawing nature of the nitro group can also influence the regioselectivity of the arylation. nih.gov

Furthermore, the choice of the coupling partners and reaction conditions plays a pivotal role. For instance, in palladium-catalyzed reactions, the combination of a less reactive aryl chloride with a highly active catalyst system can enhance N-selectivity. organic-chemistry.org In some cases, intramolecular cyclization strategies can also be employed to achieve high regioselectivity. beilstein-journals.org

Synthesis of the 3,5-Dimethylphenyl Moiety and its Integration into Indole Scaffolds

The synthesis of the target compound requires the preparation of the 3,5-dimethylphenyl group and its subsequent coupling to the indole nitrogen. The most common precursors for this moiety are 1-bromo-3,5-dimethylbenzene (B43891) or 3,5-dimethylphenylboronic acid.

Synthesis of 1-bromo-3,5-dimethylbenzene: This key intermediate can be synthesized from m-xylene (B151644) through bromination. wikipedia.org Various brominating agents and catalysts can be employed to achieve this transformation.

Synthesis of 3,5-dimethylphenylboronic acid: This boronic acid is a crucial reagent for Suzuki and Chan-Lam couplings. It is typically prepared from 1-bromo-3,5-dimethylbenzene via a Grignard reaction followed by treatment with a trialkyl borate, such as trimethyl borate, and subsequent hydrolysis. nih.gov

Once these precursors are obtained, they can be integrated into the indole scaffold using the cross-coupling methodologies described in section 2.1.1. For example, 1-bromo-3,5-dimethylbenzene can be coupled with 5-nitroindole using a Buchwald-Hartwig amination protocol. Alternatively, 3,5-dimethylphenylboronic acid can be coupled with 5-aminoindole via a Chan-Lam reaction.

Functionalization Strategies for the Indole-5-amine Scaffold

The 5-amino group of this compound provides a versatile handle for further functionalization, allowing for the synthesis of a diverse library of derivatives.

Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides (e.g., acetic anhydride) to form the corresponding amides. researchgate.netiscientific.orgnih.gov These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Alkylation: N-alkylation of the 5-amino group can be achieved using alkyl halides, such as methyl iodide, in the presence of a base. nih.govresearchgate.net Care must be taken to control the degree of alkylation to avoid the formation of quaternary ammonium (B1175870) salts.

Diazotization and Subsequent Reactions: The primary aromatic amine at the C5 position can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. acs.orgmasterorganicchemistry.com This highly reactive intermediate can then be subjected to a variety of transformations, such as the Sandmeyer reaction, to introduce a wide range of substituents including halogens, cyano, and hydroxyl groups. wikipedia.orgmasterorganicchemistry.comresearchgate.netorganic-chemistry.orgnih.gov

| Functionalization Reaction | Reagents | Product Type |

| Acylation | Acyl chloride, Acetic anhydride, Base | Amide |

| Alkylation | Alkyl halide (e.g., Methyl iodide), Base | Secondary or Tertiary Amine |

| Diazotization/Sandmeyer | NaNO₂, HCl, CuX (X = Cl, Br, CN) | Aryl halide, Aryl cyanide |

Derivatization from Precursor Compounds and Related Synthetic Pathways

A common and effective strategy for the synthesis of this compound involves the use of a 5-nitroindole precursor. nih.govtugraz.at This approach offers several advantages, including protecting the amine functionality during the initial N-arylation step and often leading to cleaner reactions with higher yields.

The typical synthetic sequence involves:

N-Arylation of 5-nitroindole: 5-Nitroindole is coupled with either 1-bromo-3,5-dimethylbenzene (via Buchwald-Hartwig amination) or 3,5-dimethylphenylboronic acid (via Chan-Lam coupling) to yield 1-(3,5-dimethylphenyl)-5-nitro-1H-indole.

Reduction of the Nitro Group: The nitro group of the resulting N-aryl-5-nitroindole is then reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation, with common choices including tin(II) chloride (SnCl₂), iron (Fe) in acetic acid, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). rsc.org The choice of reducing agent can depend on the presence of other functional groups in the molecule.

This two-step approach is often preferred due to its reliability and the commercial availability of 5-nitroindole.

Comprehensive Spectroscopic and Advanced Structural Elucidation of 1 3,5 Dimethylphenyl 1h Indol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing insights into the chemical environment of individual protons and carbon atoms.

While specific experimental ¹H NMR data for 1-(3,5-Dimethylphenyl)-1H-indol-5-amine is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent fragments: the 5-aminoindole (B14826) core and the 3,5-dimethylphenyl substituent.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of both the indole (B1671886) and the phenyl rings, as well as the methyl groups. The protons on the indole ring (H-2, H-3, H-4, H-6, and H-7) would likely appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. The amino group (-NH₂) protons at the C-5 position would likely present as a broad singlet. The protons of the 3,5-dimethylphenyl group are expected to show a singlet for the two equivalent methyl groups and distinct signals for the aromatic protons.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indole-NH | ~8.0 | Broad Singlet | - |

| Indole H-2 | ~7.2 | Doublet | ~3.0 |

| Indole H-3 | ~6.5 | Doublet | ~3.0 |

| Indole H-4 | ~7.3 | Doublet | ~8.5 |

| Indole H-6 | ~6.8 | Doublet of Doublets | ~8.5, ~2.0 |

| Indole H-7 | ~6.9 | Doublet | ~2.0 |

| Phenyl H-2', H-6' | ~7.1 | Singlet | - |

| Phenyl H-4' | ~7.0 | Singlet | - |

| -NH₂ | ~3.5 | Broad Singlet | - |

| -CH₃ | ~2.3 | Singlet | - |

This table represents predicted values based on analogous structures and general NMR principles.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum of this compound is expected to show signals for all 16 carbon atoms. The carbons of the indole ring will resonate in the aromatic region, with the C-5 carbon bearing the amino group appearing at a characteristic upfield shift due to the electron-donating nature of the nitrogen atom. The carbons of the dimethylphenyl group will also have distinct signals.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Indole C-2 | ~125 |

| Indole C-3 | ~102 |

| Indole C-3a | ~129 |

| Indole C-4 | ~112 |

| Indole C-5 | ~140 |

| Indole C-6 | ~110 |

| Indole C-7 | ~111 |

| Indole C-7a | ~132 |

| Phenyl C-1' | ~140 |

| Phenyl C-2', C-6' | ~122 |

| Phenyl C-3', C-5' | ~139 |

| Phenyl C-4' | ~128 |

| -CH₃ | ~21 |

This table represents predicted values based on analogous structures and general NMR principles.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the correlations between coupled protons, for instance, the coupling between H-2 and H-3 of the indole ring, and the couplings between the aromatic protons on the indole and phenyl rings.

HSQC: This experiment would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound, with a chemical formula of C₁₆H₁₆N₂, the exact mass can be calculated. Publicly available data indicates the exact mass of this compound to be 236.131348519. researchgate.net An experimental HRMS measurement yielding a value very close to this would confirm the elemental composition of the synthesized molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as aromatic C=C stretching and C-N stretching vibrations.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Indole) | 3400-3300 | Stretching |

| N-H (Amine) | 3400-3200 | Stretching (two bands for primary amine) |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Methyl) | 2960-2850 | Stretching |

| C=C (Aromatic) | 1620-1450 | Stretching |

| C-N | 1350-1250 | Stretching |

This table represents predicted values based on characteristic IR absorption frequencies. The presence of sharp bands in these regions would provide strong evidence for the key functional groups within the molecule's structure.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a successful single-crystal X-ray diffraction experiment would provide a wealth of structural information.

Furthermore, X-ray crystallography would elucidate the crystal packing arrangement, revealing intermolecular interactions such as hydrogen bonds (potentially involving the amine group), π-π stacking interactions between the aromatic rings, and van der Waals forces. These interactions govern the solid-state properties of the compound.

Hypothetical Crystallographic Data Table:

Since no experimental data has been published, the following table is a template illustrating the type of information that would be obtained from an X-ray crystallographic analysis.

| Parameter | Hypothetical Value for this compound |

| Crystal system | To be determined |

| Space group | To be determined |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules per cell) | To be determined |

| Calculated density (g/cm³) | To be determined |

| R-factor | To be determined |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential tools for assessing the purity of a chemical compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is widely used to determine the purity of pharmaceutical intermediates and active compounds. For this compound, an HPLC method would need to be developed to assess its purity.

A typical method would involve a reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector, set to a wavelength where the indole chromophore exhibits strong absorbance. The resulting chromatogram would show a major peak corresponding to the target compound and potentially smaller peaks for any impurities. The purity would be calculated based on the relative peak areas.

Illustrative HPLC Method Parameters:

This table represents a potential starting point for method development, not established experimental conditions.

| Parameter | Example Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~270 nm |

| Retention Time | To be determined |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique primarily used to monitor the progress of a chemical reaction and to identify the components in a mixture. d-nb.info In the synthesis of this compound, TLC would be invaluable for determining when the starting materials have been consumed and the product has formed.

A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel on aluminum backing). d-nb.info The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary phase (silica) and the mobile phase (eluent). The separated spots are visualized, often under UV light where compounds with a chromophore will appear as dark spots. d-nb.info

The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. By comparing the Rf value of the product spot to that of the starting materials, the progress of the reaction can be effectively monitored. Different solvent systems, typically mixtures of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent, would be tested to achieve optimal separation.

Example TLC System for Reaction Monitoring:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | A mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v) would be a typical starting point. |

| Visualization | UV light (254 nm) |

| Rf Value | To be determined empirically. The product would have a distinct Rf from the starting materials. |

Structure Activity Relationship Sar and Structural Modifications of 1 3,5 Dimethylphenyl 1h Indol 5 Amine Derivatives

Influence of N-Substitution on the Indole (B1671886) Core on Biological Recognition and Activity

Acylation of the indole nitrogen with different chemical groups has been shown to result in varying biological effects. nih.govyoutube.com For instance, studies on N-acyl sulfonamide derivatives of indole-2-carboxamides revealed that the nature of the N-acyl group is crucial for their inhibitory activity against enzymes like galectin-3. nih.gov Similarly, research on indolizino[8,7-b]indole hybrids demonstrated that the substituent on the indole nitrogen plays a key role in determining the compound's mechanism of action, with a methyl group favoring DNA cross-linking and an -NH group leading to topoisomerase-II inhibition. mdpi.com

The introduction of an aryl group at the N-1 position, as seen in 1-(3,5-Dimethylphenyl)-1H-indol-5-amine, is a common strategy in medicinal chemistry. nih.gov N-aryl indole derivatives have been investigated for a range of activities, including as antitubercular agents targeting the Pks13 enzyme. nih.gov The orientation and substitution pattern of this aryl ring are pivotal for ligand-target interactions.

| N-1 Substituent Type | General Impact on Activity | Example Target Class | Reference |

|---|---|---|---|

| Hydrogen (N-H) | Can act as a hydrogen bond donor. | Various receptors and enzymes. | nih.gov |

| Aliphatic Acyl Groups | Generally results in decreased activity compared to N-benzoyl derivatives. | Anti-inflammatory targets. | youtube.com |

| N-Aryl Groups | Crucial for potency and specificity; allows for diverse interactions within the binding pocket. | Pks13 inhibitors, Kinase inhibitors. | nih.gov |

| N-Benzoyl Groups | Substituents on the benzoyl ring significantly modulate activity. | Anti-inflammatory targets. | youtube.com |

| N-Sulfonyl Groups | Can confer potent inhibitory activity. | Galectins. | nih.gov |

Role of the 3,5-Dimethylphenyl Moiety in Ligand-Target Interactions and Binding Specificity

The 3,5-dimethylphenyl group attached to the indole nitrogen is not merely a bulky substituent; it plays a specific and crucial role in how the ligand binds to its target protein. Aromatic rings are fundamental in ligand-receptor interactions, often participating in non-covalent π-π stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine within the binding site. mdpi.commdpi.com

The substitution pattern on the phenyl ring is critical. The two methyl groups at the meta-positions (3 and 5) of the phenyl ring in this compound serve several purposes:

Hydrophobic Interactions: The methyl groups enhance the lipophilicity of this portion of the molecule, promoting favorable hydrophobic interactions within non-polar pockets of the target protein.

Steric Influence: The positioning of the methyl groups influences the rotational angle (dihedral angle) between the indole and phenyl rings, locking the molecule into a more defined conformation. This conformational rigidity can be advantageous for binding, as it reduces the entropic penalty upon binding to the receptor.

In a study of Pim kinase inhibitors, a 3,5-disubstituted indole scaffold was developed, highlighting the importance of substitution at these positions for achieving high potency. nih.gov Similarly, research on benzothiazole-phenyl analogs showed that a 3,5-bis(trifluoromethyl)phenyl group was effective for activity, indicating that the 3,5-substitution pattern is a key feature for interaction with certain targets. escholarship.org The electronic effects of these substituents, whether electron-donating (like methyl) or electron-withdrawing (like trifluoromethyl), can also modulate the electronic properties of the entire molecule, affecting its interaction with the target. researchgate.net

| Substituent on Phenyl Ring | Interaction Type | Potential Effect on Binding | Reference |

|---|---|---|---|

| 3,5-Dimethyl | Hydrophobic, Van der Waals | Enhances binding in non-polar pockets; provides conformational restriction. | escholarship.org |

| Para-substituents (-F, -Cl, -CF3) | Electronic, Steric | Generally leads to higher activity in certain classes of compounds like NSAIDs. | youtube.com |

| Unsubstituted Phenyl | π-π stacking | Provides baseline aromatic interaction. | mdpi.com |

| 3,5-bis(Trifluoromethyl) | Electronic (withdrawing), Steric | Can significantly enhance potency by interacting with specific residues. | escholarship.org |

Effects of Substituents at the Indole C-5 Position on Compound Activity

The C-5 position of the indole ring is a highly strategic point for modification, and substituents at this position are well-known to have a profound impact on the biological activity of indole derivatives. youtube.com The 5-amino group in this compound is a versatile chemical handle that can be readily modified to introduce a wide variety of functional groups, or it can participate directly in hydrogen bonding with the target. medchemexpress.com

SAR studies on various indole-based compounds have consistently shown the importance of the C-5 substituent. For indole acetic acid derivatives, substitutions at the 5-position with groups like methoxy (B1213986) (-OCH3), fluoro (-F), or dimethylamino (-N(CH3)2) were found to be more active than the unsubstituted analogue. youtube.com In the context of galectin inhibitors, 5-substituted indole derivatives showed varied activity, with aryloxy groups at this position forming key interactions with the target protein. nih.gov

The nature of the substituent at C-5 can influence several properties:

Electronic Effects: Electron-donating groups (like -NH2, -OCH3) or electron-withdrawing groups (like -NO2) can alter the electron density of the indole ring system, affecting its reactivity and interaction with the biological target. acs.org

Solubility and Polarity: The introduction of polar groups can improve aqueous solubility, which is often a desirable property for drug candidates.

Direct Binding: The substituent can directly interact with specific amino acid residues in the binding pocket. An amino group, for example, can act as a hydrogen bond donor, while a methoxy group can act as a hydrogen bond acceptor.

In the development of inhibitors for ALOX15, the presence of a methoxyphenyl group at the C-5 position of an indole was found to be critical for allosteric inhibition, demonstrating that substituents at this position can have long-range effects on protein conformation and activity. mdpi.com

| C-5 Substituent | Observed Effect on Activity (in various indole series) | Potential Interaction | Reference |

|---|---|---|---|

| -NH2 (Amine) | Serves as a versatile synthetic handle; can act as H-bond donor. | Hydrogen bonding. | medchemexpress.com |

| -OCH3 (Methoxy) | Generally enhances activity; crucial for some allosteric inhibitors. | Hydrogen bond acceptor; hydrophobic interactions. | youtube.commdpi.com |

| -F (Fluoro) | Often enhances activity and metabolic stability. | Can form specific polar interactions. | youtube.com |

| -Cl (Chloro) | Can enhance binding affinity. | Halogen bonding; hydrophobic interactions. | researchgate.net |

| -NO2 (Nitro) | Can reduce the nucleophilicity of the indole and may decrease activity. | Strong electron-withdrawing effects. | acs.org |

Stereochemical Considerations in Indole-Based Scaffolds and their Impact on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a paramount consideration in drug design and development. omicsonline.orgijpsr.com Biological systems, including enzymes and receptors, are inherently chiral, meaning they can distinguish between different stereoisomers (enantiomers or diastereomers) of a drug molecule. nih.gov As a result, different stereoisomers of a chiral drug can exhibit vastly different pharmacological activities, metabolic profiles, and toxicities. nih.gov

While this compound itself is an achiral molecule, many of its derivatives, created through modifications at the C-5 amine or other positions, can contain chiral centers. For example, the introduction of a substituted alkyl chain or a chiral moiety at the C-5 position would render the molecule chiral.

The significance of stereochemistry is well-documented for many classes of drugs. Often, the desired biological activity resides in only one enantiomer (the eutomer), while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. researchgate.net The differential activity arises because the eutomer has the correct three-dimensional shape to fit precisely into the chiral binding site of its biological target, allowing for optimal interactions (e.g., hydrophobic, hydrogen bonding, ionic). nih.gov The distomer, being a non-superimposable mirror image, cannot achieve the same optimal fit. nih.gov

In the context of indole-based scaffolds, stereochemistry plays a pivotal role. Studies on conformationally restricted serotonin (B10506) 5-HT2A receptor agonists have shown that the biological activity is highly dependent on the spatial orientation of the side chain, with potency often residing in a single enantiomer. nih.gov Similarly, investigations into the antimalarial activity of 3-Br-acivicin isomers revealed that only isomers with a specific stereochemistry ((5S, αS)) displayed significant potency, suggesting that stereoselective uptake or target binding is crucial for their effect. mdpi.comnih.gov Therefore, when designing new derivatives based on the this compound scaffold, the potential creation of stereocenters must be carefully considered, and the synthesis of single, pure enantiomers is often necessary to maximize therapeutic benefit and minimize potential risks. researchgate.net

Future Research Directions and Potential Applications of 1 3,5 Dimethylphenyl 1h Indol 5 Amine Derivatives

Rational Design of Novel Analogues with Enhanced Selectivity and Potency

The rational design of new analogues of 1-(3,5-Dimethylphenyl)-1H-indol-5-amine is a critical step in unlocking their therapeutic potential. This process involves systematic modifications of the core structure to optimize interactions with biological targets, thereby enhancing potency and selectivity. Key areas for structural modification include the indole (B1671886) core, the N-1 substituent, and the C-5 amino group.

The 5-amino group serves as a key functional handle for derivatization. Acylation or sulfonylation of this group can introduce a variety of substituents that can probe different binding pockets of a target protein. For instance, creating a series of N-acyl or N-sulfonyl derivatives could lead to compounds with improved inhibitory activity against specific enzymes, such as histone deacetylases (HDACs) or kinases, which are implicated in cancer and inflammatory diseases. nih.gov

Furthermore, modifications to the indole scaffold itself, such as the introduction of substituents at other positions (e.g., C-2, C-3, C-6), could further modulate the biological activity. Computational modeling and structure-activity relationship (SAR) studies will be instrumental in guiding these design efforts, allowing for a more targeted and efficient exploration of the chemical space around the this compound core.

Table 1: Illustrative Examples of Rationally Designed Analogues and Their Potential Targets

| Compound ID | Modification | Potential Target(s) | Design Rationale |

| IDA-001 | Acetylation of the 5-amino group | Histone Deacetylases (HDACs) | Introduction of a zinc-binding group to target the active site of HDACs. |

| IDA-002 | Replacement of 3,5-dimethylphenyl with 4-fluorophenyl | Serotonin (B10506) Receptors (e.g., 5-HT6) | To enhance binding affinity and selectivity for specific G protein-coupled receptors. nih.gov |

| IDA-003 | Introduction of a carboxamide group at C-2 | Kinases (e.g., PIM kinases) | To mimic interactions of known kinase inhibitors within the ATP-binding pocket. researchgate.net |

| IDA-004 | Sulfonylation of the 5-amino group with a dansyl group | Monoamine Oxidase B (MAO-B) | To improve inhibitory potency and selectivity for MAO-B, relevant for neurodegenerative diseases. nih.gov |

This table is for illustrative purposes to demonstrate rational design strategies.

Integration into Multi-Target Directed Ligand Strategies

Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often involve multiple pathological pathways. nih.govnih.gov The development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple targets, is a promising therapeutic strategy. researchgate.net The this compound scaffold is an excellent starting point for the design of MTDLs.

For neurodegenerative diseases like Alzheimer's, an MTDL approach could involve combining the indole core with a pharmacophore known to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). nih.govnih.gov The 5-amino group could be used to link to a fragment that chelates metal ions or possesses antioxidant properties, addressing other aspects of the disease's pathology. hilarispublisher.comhilarispublisher.com

In the context of cancer, derivatives could be designed to simultaneously inhibit key signaling proteins, such as kinases and HDACs. nih.govresearchgate.net By carefully selecting the fragments to be incorporated, it may be possible to create synergistic effects, leading to enhanced efficacy and a reduced likelihood of drug resistance. The design of such MTDLs requires a deep understanding of the structural biology of the targets and the pharmacophoric features required for dual activity.

Exploration of New Biological Applications and Pharmacological Profiles

The structural features of this compound derivatives suggest a broad range of potential biological applications beyond a single therapeutic area. The indole moiety is a well-established pharmacophore in drugs targeting the central nervous system (CNS), and derivatives of this compound could be explored for their potential in treating a variety of neurological and psychiatric disorders. nih.govhilarispublisher.com

Given the prevalence of the indole scaffold in anti-inflammatory and anticancer agents, systematic screening of a library of this compound derivatives against a panel of relevant targets is warranted. hilarispublisher.comacs.org This could uncover novel activities and lead to the development of new therapeutic agents for conditions such as rheumatoid arthritis, inflammatory bowel disease, or various malignancies.

The potential for these derivatives to act as inhibitors of microbial enzymes or to disrupt microbial cell processes also merits investigation. The 5-aminoindole (B14826) structure could serve as a foundation for the development of new antibacterial or antifungal agents.

Table 2: Potential Biological Applications and Associated Pharmacological Profiles for Novel Derivatives

| Therapeutic Area | Potential Biological Target(s) | Desired Pharmacological Profile |

| Neurodegenerative Diseases | MAO-B, Glycogen Synthase Kinase-3β (GSK-3β), 5-HT Receptors | Neuroprotective, anti-inflammatory, cognitive-enhancing. nih.govnih.gov |

| Oncology | PIM Kinases, Histone Deacetylases (HDACs), Tubulin | Antiproliferative, pro-apoptotic, anti-angiogenic. nih.govresearchgate.net |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytosolic Phospholipase A2α | Anti-inflammatory, analgesic. acs.orgscholarsresearchlibrary.com |

| Infectious Diseases | Bacterial or fungal specific enzymes | Bactericidal or fungicidal with low host toxicity. |

This table presents potential applications based on the known activities of related indole compounds.

Advanced Pre-clinical Evaluation Strategies and Lead Optimization

Once promising lead compounds have been identified through initial screening and rational design, a rigorous preclinical evaluation is necessary to assess their potential for further development. This involves a multi-pronged approach encompassing both in vitro and in vivo studies.

Initial in vitro evaluation should include comprehensive profiling against a panel of kinases and other relevant off-target enzymes to assess selectivity. Cell-based assays using relevant disease models, such as neuronal cell lines for neurodegenerative diseases or various cancer cell lines, will provide insights into cellular potency and mechanism of action. nih.govnih.gov

For lead compounds showing good in vitro activity, in vivo pharmacokinetic studies in animal models are essential to determine their absorption, distribution, metabolism, and excretion (ADME) properties. Efficacy studies in appropriate animal models of disease will then be conducted to evaluate the therapeutic potential of the compounds in a living system. For example, a mouse model of Parkinson's disease could be used to assess the neuroprotective effects of a lead candidate. nih.gov

Lead optimization will be an iterative process, with the data from preclinical studies feeding back into the rational design cycle. This will allow for the refinement of the chemical structure to improve efficacy, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a clinical candidate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,5-Dimethylphenyl)-1H-indol-5-amine, and how can yields be improved?

- Methodological Answer : The synthesis typically involves coupling reactions such as Suzuki-Miyaura to introduce the 3,5-dimethylphenyl group to the indole scaffold. For example, describes a similar synthesis of 1-methyl-1H-indol-5-amine using alkylation or palladium-catalyzed cross-coupling, achieving a 78% yield . highlights the use of thionyl chloride for chloromethylation, which can be adapted for introducing substituents . To optimize yields, consider:

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.

- Catalyst Optimization : Adjust palladium catalyst loading (e.g., 1-5 mol%) and ligand selection (e.g., SPhos or XPhos).

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming regiochemistry and substituent positions. For instance, reports H NMR shifts (e.g., δ 3.68 ppm for methyl groups) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., used HRMS for a related indoline derivative) .

- IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3400 cm) .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

- Methodological Answer :

- By-Products : Unreacted starting materials (e.g., residual indole or aryl halides) or over-alkylated derivatives. observed incomplete chloromethylation, resolved by adjusting stoichiometry .

- Mitigation :

- Recrystallization : Use solvents like ethanol or dichloromethane/hexane mixtures.

- Chromatography : Employ silica gel or preparative HPLC for challenging separations.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodological Answer :

- Substituent Variation : Modify the indole’s amine group or the dimethylphenyl ring (e.g., fluorination or methoxy substitutions). demonstrates SAR for indole derivatives by testing binding affinity to serotonin receptors .

- Assay Design : Use competitive radioligand binding assays (e.g., determination for receptor targets) or functional assays (e.g., cAMP modulation).

- Computational Modeling : Perform docking studies with targets like 5-HT receptors to predict binding modes .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines, buffer conditions, and controls. For example, highlights discrepancies in 5-HT receptor binding due to assay pH or temperature .

- Purity Validation : Re-test the compound using HPLC (≥95% purity) and characterize impurities via LC-MS.

- Independent Replication : Collaborate with multiple labs to confirm activity (e.g., ’s independent synthesis of an indoline derivative) .

Q. What computational strategies are effective for predicting off-target interactions or metabolic pathways?

- Methodological Answer :

- Docking Simulations : Use tools like AutoDock Vina to screen against databases such as ChEMBL or PubChem BioAssay (see for ligand-receptor interaction insights) .

- Metabolism Prediction : Apply software like MetaPrint2D or GLORY to identify potential metabolic sites (e.g., amine oxidation or methyl group hydroxylation).

- QSAR Models : Train models using datasets from or 14 to predict toxicity or bioavailability .

Q. How can researchers address challenges in scaling up synthesis for in vivo studies?

- Methodological Answer :

- Flow Chemistry : Transition from batch to continuous flow systems for safer handling of reactive intermediates (e.g., thionyl chloride in ) .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Process Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response or toxicity data?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves using software like GraphPad Prism (log[inhibitor] vs. response).

- ANOVA with Post Hoc Tests : Compare multiple experimental groups (e.g., substituent variants in SAR studies).

- Machine Learning : Apply random forest or SVM algorithms to classify active/inactive compounds (see for high-throughput screening data) .

Q. How can isotopic labeling (e.g., N) aid in tracking metabolic or degradation pathways?

- Methodological Answer :

- Synthesis : Incorporate N at the amine group via labeled ammonia or nitration/reduction steps.

- Mass Spectrometry : Use LC-HRMS to trace labeled fragments in metabolic studies (e.g., ’s HRMS analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.